

Application Notes and Protocols for Inducing Ferroptosis in vitro using FINO2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FINO2*

Cat. No.: *B607457*

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These application notes provide a comprehensive guide for utilizing **FINO2**, a potent and selective inducer of ferroptosis, in in vitro settings. This document outlines the mechanism of action, offers detailed experimental protocols, and presents key quantitative data to facilitate the study of this unique form of regulated cell death.

Introduction to FINO2 and Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides to lethal levels.^{[1][2]} It is distinct from other cell death modalities such as apoptosis and necrosis.^{[1][3]} **FINO2** (Ferroptosis-Inducing agent with an endoperoxide moiety 2) is a 1,2-dioxolane compound that has been identified as a selective inducer of ferroptosis, particularly in cancer cells.^{[4][5]} Unlike canonical ferroptosis inducers such as erastin or RSL3, **FINO2** exhibits a unique dual mechanism of action. It indirectly inhibits the enzymatic function of Glutathione Peroxidase 4 (GPX4) and directly oxidizes iron, leading to a surge in lipid peroxidation and subsequent cell death.^{[6][7][8]} The endoperoxide and hydroxyl head group of **FINO2** are essential for its activity.^{[4][7]}

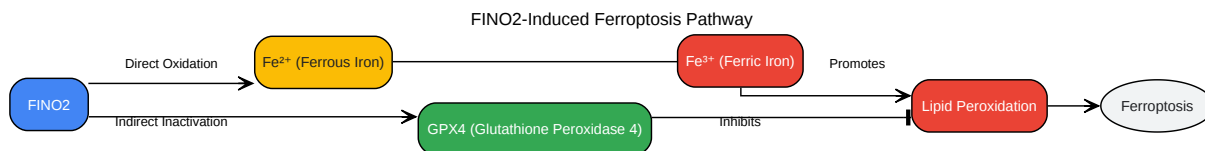
Mechanism of Action of FINO2

FINO2's mechanism distinguishes it from other classes of ferroptosis inducers:

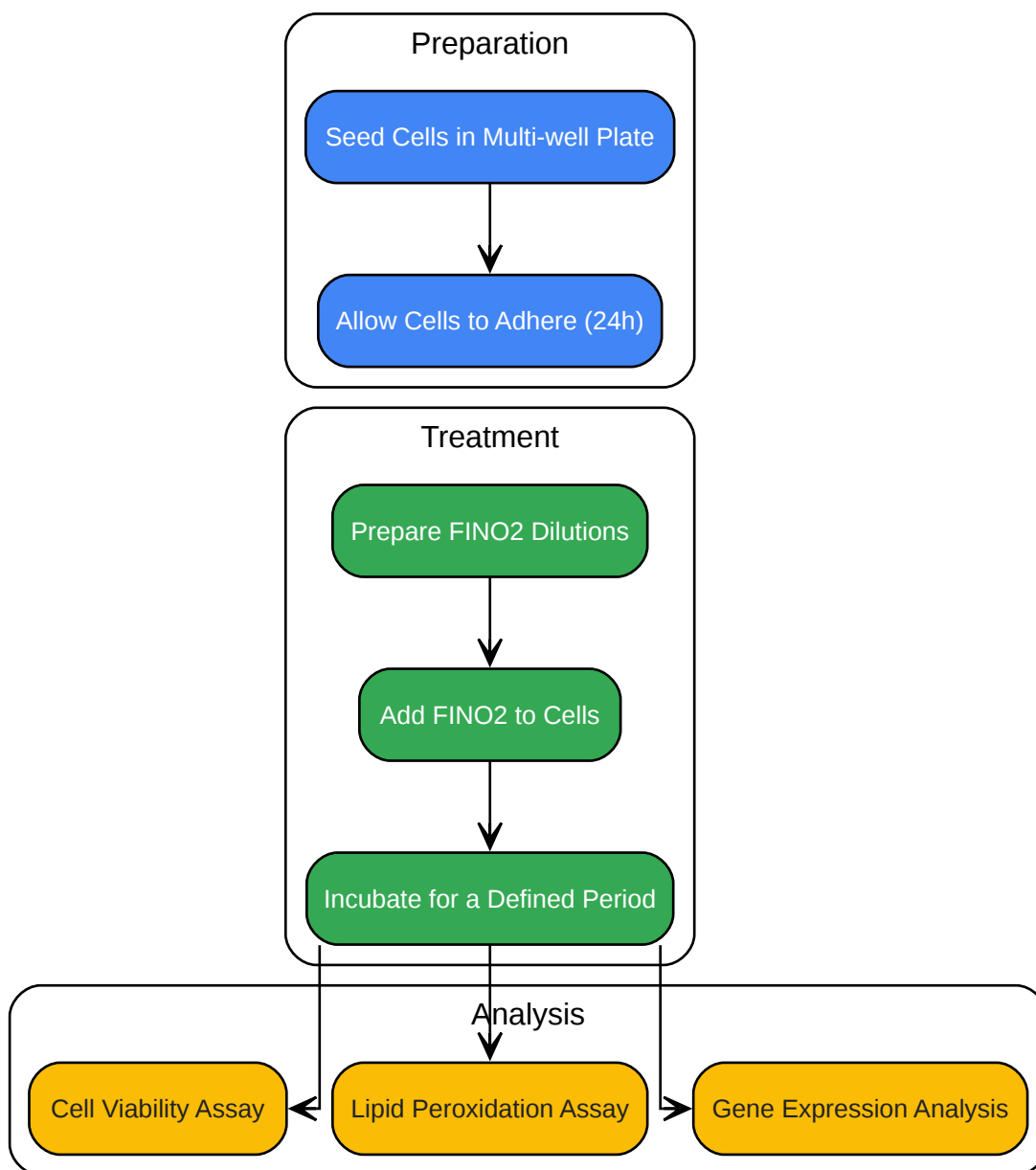
- Class 1 (e.g., Erastin): Inhibit the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion.[4] **FINO2** does not inhibit system Xc- or deplete intracellular GSH.[4][6]
- Class 2 (e.g., RSL3): Directly inhibit GPX4. While **FINO2** does lead to GPX4 inactivation, it does so indirectly.[4][6][7]
- Class 3 (e.g., FIN56): Induce GPX4 degradation and deplete coenzyme Q10.[4][7]

FINO2's dual action of indirect GPX4 inhibition and direct iron oxidation makes it a valuable tool for studying the intricacies of ferroptosis.[6][7][8]

Signaling Pathway of **FINO2**-Induced Ferroptosis



General Experimental Workflow



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- To cite this document: BenchChem. [Application Notes and Protocols for Inducing Ferroptosis in vitro using FINO2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607457#protocol-for-using-fino2-to-induce-ferroptosis-in-vitro]

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